molecular formula C14H10F5N B6355825 N-Benzyl-2,3-difluoro-4-(trifluoromethyl)aniline CAS No. 887267-93-8

N-Benzyl-2,3-difluoro-4-(trifluoromethyl)aniline

Cat. No.: B6355825
CAS No.: 887267-93-8
M. Wt: 287.23 g/mol
InChI Key: KOUXEXPIVJUPHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-2,3-difluoro-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C14H10F5N and a molecular weight of 287.23 g/mol . This compound is characterized by the presence of benzyl, difluoro, and trifluoromethyl groups attached to an aniline core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-2,3-difluoro-4-(trifluoromethyl)aniline can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer, but they generally follow similar principles as laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2,3-difluoro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-Benzyl-2,3-difluoro-4-(trifluoromethyl)aniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Benzyl-2,3-difluoro-4-(trifluoromethyl)aniline involves its interaction with molecular targets and pathways within biological systems. The specific mechanism depends on the context of its use, such as its role as a reagent or a probe in scientific research. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-Benzyl-2,3-difluoro-4-(trifluoromethyl)aniline include:

Uniqueness

This compound is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct chemical properties. These groups influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research applications.

Properties

IUPAC Name

N-benzyl-2,3-difluoro-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F5N/c15-12-10(14(17,18)19)6-7-11(13(12)16)20-8-9-4-2-1-3-5-9/h1-7,20H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUXEXPIVJUPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C(=C(C=C2)C(F)(F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F5N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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